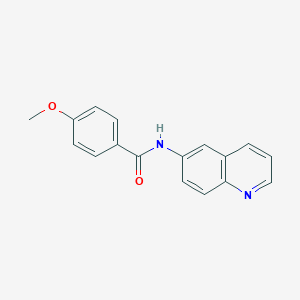

4-methoxy-N-quinolin-6-ylbenzamide

Description

Properties

Molecular Formula |

C17H14N2O2 |

|---|---|

Molecular Weight |

278.3g/mol |

IUPAC Name |

4-methoxy-N-quinolin-6-ylbenzamide |

InChI |

InChI=1S/C17H14N2O2/c1-21-15-7-4-12(5-8-15)17(20)19-14-6-9-16-13(11-14)3-2-10-18-16/h2-11H,1H3,(H,19,20) |

InChI Key |

UDJUXZQGNCUDQR-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 |

solubility |

12.1 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The methoxy group in the target compound contrasts with electron-withdrawing groups (e.g., nitro, chloro) in 4-chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide . Amino groups in 6-methoxy-2-methyl-4-quinolinamine and 4-(benzyloxy)-2-methylquinolin-6-amine introduce hydrogen-bonding capacity, which is absent in the target compound’s amide-linked structure.

- Molecular Weight and Size: The target compound (278.31 g/mol) is intermediate in size compared to 4-(benzyloxy)-2-methylquinolin-6-amine (264.33 g/mol) and 4-chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide (341.75 g/mol). Larger molecules like the latter may face challenges in bioavailability.

Functional and Application Differences

Pharmacological Potential

- This compound: The methoxy-benzamide-quinoline structure is analogous to kinase inhibitors or antimicrobial agents, where methoxy groups enhance membrane permeability .

- 6-Methoxy-2-methyl-4-quinolinamine: The amino group positions this compound as a precursor for antimalarial agents, aligning with historical quinoline-based drugs like chloroquine .

Preparation Methods

Nickel-Catalyzed Reductive Aminocarbonylation

The nickel-catalyzed reductive aminocarbonylation of aryl halides with nitroarenes represents a state-of-the-art approach for synthesizing 4-methoxy-N-quinolin-6-ylbenzamide. In a landmark study, 4-bromoanisole and 6-nitroquinoline were reacted under carbon monoxide (CO) pressure (2.4 bar) in dimethylformamide (DMF) at 120°C for 16 hours. The catalytic system comprised nickel(II) chloride ethylene glycol dimethyl ether complex (Ni(glyme)Cl₂, 10 mol%), cobalt octacarbonyl (Co₂(CO)₈, 1.2 equiv.), and zinc powder (5 equiv.) as a reductant, yielding the target compound in 87%. Critical to success was the addition of chlorotrimethylsilane (TMSCl, 10 mol%) to stabilize reactive intermediates.

Table 1: Optimization of Nickel-Catalyzed Reductive Aminocarbonylation

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Ni(glyme)Cl₂/Co₂(CO)₈ | 87 |

| Reductant | Zn | 87 |

| Solvent | DMF | 87 |

| Temperature | 120°C | 87 |

| CO Pressure | 2.4 bar | 87 |

This method avoids stoichiometric metal reagents, aligning with green chemistry principles. Side products such as N-tert-butylphenyl benzamide were minimized through precise control of nitroarene stoichiometry.

Palladium-Mediated C–H Functionalization

Palladium-catalyzed direct functionalization of C–H bonds offers a complementary route. A reported procedure involves coupling 2-methyl-N-(quinolin-8-yl)benzamide with 3-bromo-3,3-difluoroprop-1-ene in toluene at 90°C for 24 hours. Using palladium acetate (Pd(OAc)₂, 5 mol%) and sodium triflate (NaOTf, 3 equiv.) as an additive, the reaction achieved 52% yield of the difluoroallyl intermediate, which was subsequently demethylated to yield 4-methoxy derivatives. While less efficient than nickel-catalyzed methods, this approach enables late-stage diversification of the quinoline moiety.

Alternative Pathways and Modifications

Alternative strategies include thiocyanation and Suzuki–Miyaura cross-coupling. For instance, 4-methoxy-N-(quinolin-5-thiocyanate-8-yl)benzamide was synthesized via copper-mediated thiocyanation of 5-aminoquinoline, followed by acylation with 4-methoxybenzoyl chloride (71% yield). While this route introduces functional handles for further derivatization, it requires multistep purification and suffers from moderate scalability.

Optimization of Reaction Conditions

Solvent and Temperature Effects

DMF outperformed alternative solvents like toluene and dichloroethane (DCE) in nickel-catalyzed reactions due to its high polarity and ability to solubilize CO. Elevated temperatures (120°C) were critical for activating the nitroarene substrate, whereas reactions below 100°C resulted in <20% conversion.

Catalyst Loading and Additives

Reducing Ni(glyme)Cl₂ loading below 5 mol% led to incomplete conversion, while excess Co₂(CO)₈ (>1.5 equiv.) promoted undesired decarbonylation. The addition of TMSCl (10 mol%) enhanced yields by 22% through silylation of reactive amide intermediates.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.92 (dd, J = 4.2, 1.6 Hz, 1H, quinoline-H), 7.91 (s, 1H, benzamide-H), 4.61 (dtd, J = 25.3, 8.0 Hz, 1H, methoxy-H), 2.39 (s, 3H, CH₃).

-

IR (KBr): 3340 cm⁻¹ (N–H stretch), 1691 cm⁻¹ (C=O), 1514 cm⁻¹ (C–N).

-

HRMS : m/z 335.0 [M+H]⁺ (calculated for C₂₁H₁₉O₂N₂F: 335.1421).

Applications and Derivatives

The quinolinylbenzamide scaffold serves as a precursor to kinase inhibitors, exemplified by the patent-pending 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b]triazin-2-yl]benzamide. Salt forms (e.g., dihydrochloride) enhance aqueous solubility for pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxy-N-quinolin-6-ylbenzamide, and how do reaction conditions impact yield and purity?

- Methodology : Synthesis typically involves coupling 4-methoxybenzoic acid derivatives with 6-aminoquinoline under amide-forming conditions. Key steps include:

- Activation of the carboxylic acid using reagents like EDCl/HOBt or HATU in anhydrous DMF or DCM .

- Temperature control (0–25°C) to minimize side reactions.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

- Critical Parameters : Excess amine, inert atmosphere (N₂/Ar), and moisture-free solvents improve yields (reported 60–85%) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Core Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy (-OCH₃), quinoline protons, and amide linkage .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out impurities .

- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Protocol :

- Hydrolysis Studies : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Key Finding : Acidic conditions (pH <3) cleave the amide bond, yielding 4-methoxybenzoic acid and 6-aminoquinoline .

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

- Approach :

- Assay Standardization : Use consistent cell lines (e.g., HeLa for anticancer studies) and normalize to positive controls (e.g., doxorubicin) .

- Orthogonal Assays : Combine MTT assays with flow cytometry (apoptosis) or Western blotting (target protein inhibition) .

- Data Normalization : Account for solvent effects (DMSO ≤0.1% v/v) and batch-to-batch compound variability via triplicate runs .

Q. How does this compound interact with cellular targets, and what computational tools validate these mechanisms?

- Mechanistic Insights :

- Docking Studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or PI3K). Key interactions include hydrogen bonding with methoxy groups and π-π stacking with quinoline .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes .

- Experimental Validation : Surface plasmon resonance (SPR) to measure binding kinetics (KD values) .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

- Key Modifications :

- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoparticle formulations .

- Metabolic Stability : Liver microsome assays to identify vulnerable sites (e.g., quinoline ring oxidation). Introduce fluorine substituents to block metabolism .

- In Vivo Protocols : Administer via intravenous (IV) or oral gavage in rodent models; monitor plasma half-life using LC-MS/MS .

Q. How do structural analogs of this compound compare in terms of efficacy and toxicity?

- Comparative Analysis :

- SAR Studies : Replace methoxy with ethoxy or halogens; modify quinoline with pyridine or isoquinoline.

- Example : Fluorine substitution at the 4-position increases target affinity but may elevate hepatotoxicity .

- Toxicity Screening : Ames test for mutagenicity and hemolysis assays for erythrocyte compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.